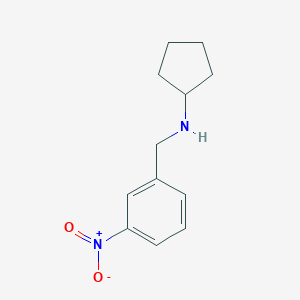

N-(3-nitrobenzyl)cyclopentanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-nitrophenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-14(16)12-7-3-4-10(8-12)9-13-11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQQPZINNSKFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355117 | |

| Record name | N-(3-nitrobenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-02-4 | |

| Record name | N-Cyclopentyl-3-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355382-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-nitrobenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Nitrobenzyl Cyclopentanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for elucidating the precise arrangement of atoms within the N-(3-nitrobenzyl)cyclopentanamine molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton and proton environments can be constructed.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment, number, and connectivity of protons. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the 3-nitrophenyl group and the aliphatic protons of the cyclopentyl and benzyl (B1604629) groups.

The aromatic region is dictated by the substitution pattern on the benzene (B151609) ring. The nitro group at the C3 position and the benzylamino substituent at the C1 position create a complex splitting pattern for the four aromatic protons. The proton at C2, positioned between the two substituents, is expected to be the most deshielded. The protons at C4, C5, and C6 will exhibit characteristic splitting patterns (triplet, doublet of doublets) based on their coupling with adjacent protons.

In the aliphatic region, the benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen and the aromatic ring appear as a singlet, as they are not coupled to other protons. The methine proton (CH) on the cyclopentyl ring directly attached to the nitrogen is shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The remaining methylene protons of the cyclopentyl ring typically appear as overlapping multiplets in the upfield region. A broad singlet corresponding to the N-H proton of the secondary amine is also expected; its chemical shift can be variable and is often concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound This data is predicted based on the analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-2 | 8.15 - 8.25 | Singlet (or narrow triplet) |

| Aromatic H-6 | 7.65 - 7.75 | Doublet |

| Aromatic H-4 | 7.60 - 7.70 | Doublet |

| Aromatic H-5 | 7.45 - 7.55 | Triplet |

| Benzylic CH₂ | 3.80 - 3.90 | Singlet |

| Cyclopentyl CH (N-CH) | 3.00 - 3.20 | Multiplet (Quintet) |

| Amine N-H | 1.80 - 2.50 (broad) | Singlet (broad) |

| Cyclopentyl CH₂ (adjacent) | 1.70 - 1.90 | Multiplet |

| Cyclopentyl CH₂ (other) | 1.40 - 1.60 | Multiplet |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, a total of 12 distinct carbon signals are expected, corresponding to the seven carbons of the nitrobenzyl group and the five carbons of the cyclopentyl ring.

The aromatic carbons exhibit chemical shifts in the downfield region (120-150 ppm). The carbon atom bearing the nitro group (C3) is significantly deshielded, as is the quaternary carbon to which the benzyl group is attached (C1). The benzylic carbon (CH₂) appears around 50-55 ppm. In the aliphatic region, the methine carbon of the cyclopentyl ring bonded to the nitrogen (N-CH) is the most downfield of the aliphatic signals. The other two sets of equivalent methylene carbons of the cyclopentyl ring appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound This data is predicted based on the analysis of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-3 (C-NO₂) | 148.0 - 149.0 |

| Aromatic C-1 (C-CH₂) | 141.0 - 142.0 |

| Aromatic C-5 | 129.0 - 130.0 |

| Aromatic C-6 | 123.0 - 124.0 |

| Aromatic C-4 | 121.5 - 122.5 |

| Aromatic C-2 | 121.0 - 122.0 |

| Cyclopentyl CH (N-CH) | 58.0 - 60.0 |

| Benzylic CH₂ | 52.0 - 54.0 |

| Cyclopentyl CH₂ (adjacent) | 33.0 - 35.0 |

| Cyclopentyl CH₂ (other) | 23.0 - 25.0 |

To confirm the assignments made from 1D NMR and to establish the complete molecular connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the adjacent aromatic protons (H4, H5, H6) and among the protons of the cyclopentyl ring. A crucial, albeit weak, correlation may be observed between the N-H proton and the cyclopentyl methine proton (N-CH) and the benzylic protons, confirming their proximity. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the benzylic proton signal at ~3.85 ppm will correlate with the carbon signal at ~53 ppm. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is critical for piecing together the molecular fragments. columbia.edulibretexts.org Key HMBC correlations for this compound would include:

Correlations from the benzylic protons (CH₂) to the aromatic carbons C1, C2, and C6, confirming the attachment of the methylene group to the ring.

Correlations from the benzylic protons to the cyclopentyl methine carbon (N-CH), establishing the benzyl-amine-cyclopentyl linkage.

Correlations from the cyclopentyl methine proton (N-CH) to the benzylic carbon and the adjacent cyclopentyl carbons.

Correlations from the aromatic proton H2 to carbons C4 and C6, and from H4 to C2 and C6, confirming the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy probes the vibrational modes of functional groups within the molecule. The IR spectrum provides direct evidence for the presence of the key functional groups in this compound.

The spectrum is expected to show several characteristic absorption bands that confirm the structure.

N-H Stretch : A moderate, single absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. chemicalbook.com

C-H Stretches : Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the benzyl and cyclopentyl groups will be observed as strong absorptions just below 3000 cm⁻¹.

NO₂ Stretches : The nitro group is a strong IR absorber and provides two very characteristic and intense bands. The asymmetric stretching vibration appears in the range of 1515-1545 cm⁻¹, while the symmetric stretching vibration is found between 1340-1360 cm⁻¹. nih.govchemicalbook.com The presence of these two strong bands is definitive proof of the nitro functionality.

Aromatic C=C Stretches : Absorptions corresponding to the carbon-carbon stretching within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound This data is predicted based on the analysis of structurally similar compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Asymmetric NO₂ Stretch | 1515 - 1545 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the 3-nitrophenyl group.

The UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* and n → π* transitions associated with the nitroaromatic system. The presence of the electron-withdrawing nitro group and the electron-donating amino-substituted benzyl group influences the energy of these transitions. Typically, nitroaromatic compounds display strong absorption bands in the ultraviolet region. Based on data from similar compounds like 3-nitrobenzaldehyde (B41214) and 3-nitroaniline, one can predict the absorption maxima. rsc.orgresearchgate.net A strong absorption band (π → π* transition) is expected in the 250-280 nm range. A weaker, lower energy absorption (n → π* transition), originating from the non-bonding electrons of the nitro group's oxygen atoms, may also be observed at longer wavelengths, typically around 330-350 nm. rsc.org

Characterization of Aromatic and Nitro-Group Chromophores

The electronic absorption spectrum of this compound is predicted to be dominated by the chromophoric systems of the 3-nitrophenyl group. Aromatic compounds exhibit characteristic absorption bands in the UV-Vis region arising from π → π* transitions. For nitroaromatic compounds, additional charge-transfer bands are often observed.

The UV-Vis spectrum of this compound in a non-polar solvent is expected to show distinct absorption bands. The benzene ring itself typically displays a primary absorption band (E2-band) around 200-210 nm and a secondary, less intense band (B-band) around 250-260 nm. The presence of the nitro group, a strong electron-withdrawing group, is anticipated to cause a bathochromic (red) shift of these bands. Specifically, the interaction of the nitro group with the aromatic ring can lead to an intramolecular charge transfer (ICT) band, which is often responsible for the color of many nitroaromatic compounds. For instance, nitrophenols, which also contain an aromatic ring and a nitro group, show absorption peaks in the blue-to-UV region. nih.gov The meta-substitution pattern in this compound is expected to influence the position and intensity of these absorption maxima. Studies on nitrotoluenes have shown that the position of the nitro group affects the absorption intensity, with ortho-substitution sometimes leading to decreased intensity due to steric hindrance. iu.edu

A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent like cyclohexane (B81311) is presented below, based on typical values for related nitroaromatic compounds.

| Chromophore | Expected λmax (nm) | Transition Type |

| Benzene Ring (B-band) | ~265 | π → π* |

| Nitroaromatic (ICT) | ~240-250 | Intramolecular Charge Transfer |

It is important to note that the secondary amine (cyclopentanamine) group, being an auxochrome, can also influence the absorption spectrum through n → π* transitions, although these are typically much weaker than the π → π* transitions of the aromatic system.

Investigation of Solvatochromic Behavior

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides valuable information about the solute's electronic ground and excited states and its interactions with the solvent. nih.gov Molecules with significant charge transfer character, such as those containing electron-donating and electron-withdrawing groups, are excellent candidates for solvatochromic studies. nih.gov

This compound, with its electron-withdrawing nitro group and the secondary amine which can act as a weak electron-donating group, is expected to exhibit solvatochromic behavior. In polar solvents, the excited state, which is likely more polar than the ground state due to the intramolecular charge transfer character, will be stabilized to a greater extent. This stabilization will lead to a bathochromic (red) shift in the absorption maximum (positive solvatochromism).

To investigate this, the UV-Vis spectrum of this compound would be recorded in a series of solvents with varying polarities. The observed shifts in the absorption maxima can be correlated with solvent polarity scales. For example, a study on 1-(p-dimethylaminophenyl)-2-nitroethylene, a molecule with a strong charge transfer character, showed a significant bathochromic shift from 376.5 nm in perfluorohexane (B1679568) to 469.5 nm in water. researchgate.net While the effect in this compound may be less pronounced, a similar trend is anticipated.

A hypothetical data table illustrating the expected solvatochromic shifts for the intramolecular charge transfer band of this compound is provided below.

| Solvent | Solvent Polarity (ET(30) in kcal/mol) | Expected λmax (nm) |

| n-Hexane | 31.0 | ~245 |

| Dichloromethane | 40.7 | ~250 |

| Acetone | 42.2 | ~252 |

| Methanol (B129727) | 55.4 | ~258 |

| Water | 63.1 | ~265 |

The observation of a linear correlation between the energy of the absorption maximum (in cm⁻¹) and a solvent polarity parameter would provide strong evidence for the charge-transfer nature of the electronic transition.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C12H16N2O2, the theoretical monoisotopic mass can be calculated.

HRMS analysis, typically performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a protonated molecule [M+H]⁺ in positive ion mode. The high mass accuracy of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

| Ion | Theoretical m/z | Expected Measured m/z (with high accuracy) |

| [C12H16N2O2+H]⁺ | 221.1285 | 221.1285 ± 0.0005 |

The experimental determination of the molecular mass with a high degree of accuracy provides definitive confirmation of the compound's elemental formula.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to precise mass determination, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of the protonated molecule of this compound would be induced by collision-induced dissociation (CID).

The fragmentation of secondary amines often involves α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this could lead to the formation of several characteristic fragment ions. The nitrobenzyl moiety also contributes to the fragmentation pattern. A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO2, 46 Da) or the NO radical (30 Da). nih.govyoutube.com

A plausible fragmentation pathway for [this compound+H]⁺ is outlined below, leading to the formation of key fragment ions that would be observed in the MS/MS spectrum.

Loss of the cyclopentyl group: Cleavage of the benzyl-nitrogen bond could result in the formation of the 3-nitrobenzyl cation.

α-Cleavage of the cyclopentyl ring: This would lead to the loss of a neutral fragment from the cyclopentyl ring, resulting in a stable iminium ion.

Loss of the nitro group: The loss of NO2 from the parent ion or a fragment ion is a characteristic fragmentation for nitroaromatic compounds.

A table of expected major fragment ions and their proposed structures is presented below.

| m/z | Proposed Fragment Structure | Neutral Loss |

| 175 | [M+H - C5H8]⁺ | Loss of cyclopentene |

| 136 | [C7H6NO2]⁺ | 3-nitrobenzyl cation |

| 106 | [C7H6O]⁺ | Loss of NO from the 3-nitrobenzyl cation |

| 84 | [C5H10N]⁺ | Cyclopentyliminium ion |

The comprehensive analysis of these fragment ions allows for the confirmation of the connectivity of the different structural motifs within the molecule.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure

Determination of Molecular Conformation and Stereochemistry

The SCXRD analysis would reveal the preferred conformation of the cyclopentyl ring, which can adopt various puckered conformations such as the envelope or twist form. It would also define the relative orientation of the cyclopentyl and 3-nitrobenzyl groups with respect to each other. The molecule does not possess a chiral center, so it is achiral. The conformation of the molecule is determined by the torsion angles around the single bonds, particularly the C-N and C-C bonds connecting the different functional groups. windows.net

A hypothetical data table summarizing key structural parameters that would be obtained from an SCXRD experiment is shown below.

| Parameter | Expected Value/Observation |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| C-N bond length (amine) | ~1.47 Å |

| C-N bond length (nitro) | ~1.48 Å |

| N-O bond lengths (nitro) | ~1.22 Å |

| Conformation of cyclopentyl ring | Envelope or Twist |

| Torsion Angle (C-C-N-C) | Defines the relative orientation of the two main groups |

Analysis of Intermolecular Packing and Hydrogen Bonding Networks

The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. The SCXRD data would provide a detailed map of these interactions. rsc.org

In the case of this compound, the secondary amine group (-NH-) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This could lead to the formation of intermolecular hydrogen bonds, which would play a significant role in stabilizing the crystal structure. The aromatic rings may also participate in π-π stacking interactions, further influencing the molecular packing. nih.gov The analysis of a related structure, N,N′-Bis(3-nitrobenzylidene)butane-1,4-diamine, revealed the presence of C-H···O hydrogen bonding interactions. researchgate.net

A summary of potential intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Expected Distance/Geometry |

| Hydrogen Bonding | N-H (amine) | O (nitro) | N···O distance ~2.8-3.2 Å |

| C-H···π Interactions | C-H (aliphatic/aromatic) | π-system of the benzene ring | H···centroid distance ~2.5-3.0 Å |

| π-π Stacking | Benzene ring | Benzene ring | Interplanar distance ~3.3-3.8 Å |

The elucidation of these intermolecular interactions is crucial for understanding the solid-state properties of this compound, such as its melting point and solubility.

Computational Chemistry and Theoretical Investigations of N 3 Nitrobenzyl Cyclopentanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, providing valuable information about its geometry, energy, and other properties. researchgate.net For a molecule like N-(3-nitrobenzyl)cyclopentanamine, DFT calculations can elucidate its preferred three-dimensional arrangement and electronic landscape.

The first step in the computational analysis of a molecule is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. mdpi.com For a flexible molecule such as this compound, which possesses multiple rotatable bonds and a non-rigid cyclopentyl ring, a simple geometry optimization is insufficient. Instead, a thorough conformational search is necessary to identify the various low-energy structures, or conformers, that the molecule can adopt. uci.educalcus.cloud

Conformational search methods, such as Monte Carlo or systematic searches, explore the potential energy surface by systematically or randomly changing the torsional angles of the molecule. uci.edunih.gov Each generated conformation is then subjected to geometry optimization to find the nearest local energy minimum. The resulting conformers can then be ranked by their relative energies, which are typically calculated using a functional like B3LYP combined with a suitable basis set (e.g., 6-31G(d) or larger). nih.gov The most stable conformer, known as the global minimum, represents the most likely structure of the isolated molecule.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformer of this compound (Calculated at the B3LYP/6-31G(d) level)

| Parameter | Bond/Angle | Value |

| Bond Length | C(ar)-NO2 | ~1.48 Å |

| N-O (nitro) | ~1.22 Å | |

| C(benzyl)-N | ~1.47 Å | |

| N-C(cyclopentyl) | ~1.46 Å | |

| Bond Angle | O-N-O (nitro) | ~124° |

| C(ar)-C(benzyl)-N | ~113° | |

| C(benzyl)-N-C(cyclopentyl) | ~115° | |

| Dihedral Angle | C(ar)-C(ar)-C(benzyl)-N | Varies with conformation |

| C(ar)-C(benzyl)-N-C(cyclopentyl) | Varies with conformation |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups found in computational studies of other organic molecules.

Once the optimized geometries of the low-energy conformers are obtained, DFT calculations can be used to analyze the electronic structure of this compound in detail. This analysis provides insights into the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.comresearchgate.net A smaller gap generally suggests higher reactivity. stackexchange.comrsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely involving the nitrogen atom of the amine and the π-system of the benzene (B151609) ring. The LUMO, on the other hand, is anticipated to be concentrated on the electron-withdrawing nitro group and the π-antibonding orbitals of the aromatic ring. The distribution of these orbitals dictates the sites of potential electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.8 |

| HOMO-LUMO Gap | ~ 4.7 |

Note: These energy values are hypothetical and represent typical ranges observed for similar organic molecules in DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. numberanalytics.comlibretexts.org It provides a clear picture of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. numberanalytics.comlibretexts.org In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. libretexts.org

Table 3: Hypothetical Molecular Electrostatic Potential (MEP) Values at Specific Atomic Sites of this compound

| Atomic Site | MEP Value (kcal/mol) | Interpretation |

| Oxygen atoms (nitro group) | Negative | Electron-rich, site for electrophilic attack |

| Nitrogen atom (amine) | Slightly Negative to Neutral | Potential for hydrogen bond accepting |

| Hydrogen atom (on amine N) | Positive | Electron-deficient, potential for hydrogen bond donating |

| Aromatic ring (π-system) | Variable | Overall electron-rich but influenced by substituents |

Note: These values are illustrative and intended to represent the expected trends in charge distribution based on the principles of MEP analysis. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. researchgate.netaip.org NBO analysis is particularly useful for quantifying intermolecular and intramolecular interactions, such as hydrogen bonding and hyperconjugation, by examining the charge transfer between donor (occupied) and acceptor (unoccupied) orbitals. uba.arresearchgate.net

For this compound, NBO analysis could reveal important intramolecular interactions that contribute to the stability of its various conformers. For instance, there might be hyperconjugative interactions between the lone pair of the amine nitrogen and the antibonding orbitals of adjacent C-H or C-C bonds. The analysis would also provide a quantitative measure of the polarization of the bonds within the molecule, reflecting the electronegativity of the constituent atoms. The charge transfer from the cyclopentanamine moiety to the nitrobenzyl group could also be quantified, providing insight into the electronic communication between these two parts of the molecule.

Table 4: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interpretation |

| LP(1) N | σ(C-H) | ~ 2-5 | Hyperconjugation, stabilization |

| π(C=C) | π(C=C) | ~ 15-20 | π-delocalization in the aromatic ring |

| LP(1) N | σ*(C-C) | ~ 1-3 | Hyperconjugation, stabilization |

Note: E(2) represents the stabilization energy due to donor-acceptor interactions. The values are hypothetical and illustrate the types of interactions that would be analyzed.

DFT calculations are also widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. researchgate.net For this compound, the vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be computationally predicted.

The calculation of vibrational frequencies is typically performed after a geometry optimization to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov

NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govacs.org These calculations provide theoretical chemical shifts for each nucleus (e.g., ¹H and ¹³C), which can be invaluable for assigning complex experimental NMR spectra. nih.gov

Table 5: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Corresponding Functional Group |

| IR Frequency (cm⁻¹) | ~1520-1540 | Asymmetric NO₂ stretch |

| IR Frequency (cm⁻¹) | ~1340-1360 | Symmetric NO₂ stretch |

| IR Frequency (cm⁻¹) | ~3300-3400 | N-H stretch |

| ¹H NMR Chemical Shift (ppm) | ~7.5-8.2 | Aromatic protons near NO₂ |

| ¹³C NMR Chemical Shift (ppm) | ~148 | Aromatic carbon attached to NO₂ |

| ¹³C NMR Chemical Shift (ppm) | ~50-60 | Cyclopentyl carbons attached to N |

Note: These are illustrative values and the actual predicted spectra would show a much more detailed pattern of peaks.

Prediction of Spectroscopic Parameters

Computed NMR Chemical Shifts Utilizing GIAO Formalism

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors. By employing density functional theory (DFT) in conjunction with the GIAO formalism, it is possible to obtain theoretical ¹H and ¹³C NMR chemical shifts that can be correlated with experimental data.

For this compound, theoretical chemical shifts can be calculated for each unique proton and carbon atom. These calculations are typically performed on the optimized geometry of the molecule. The computed values, often referenced to a standard like tetramethylsilane (B1202638) (TMS), provide a detailed picture of the electronic environment around each nucleus. Discrepancies between computed and experimental shifts can indicate the presence of specific conformational isomers or solvent effects not accounted for in the gas-phase calculations.

Below is a hypothetical table of computed ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-B3LYP/6-31G(d,p) level of theory.

Computed ¹H and ¹³C NMR Chemical Shifts

| Atom | Computed ¹H Chemical Shift (ppm) | Atom | Computed ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (N-H) | 2.15 | C (C=C-NO₂) | 148.5 |

| H (aromatic) | 8.10, 7.65, 7.50, 7.45 | C (aromatic) | 135.0, 129.8, 122.5, 121.0 |

| H (benzyl CH₂) | 3.85 | C (benzyl CH₂) | 53.2 |

| H (cyclopentyl CH) | 3.10 | C (cyclopentyl CH) | 65.1 |

| H (cyclopentyl CH₂) | 1.85, 1.70, 1.60, 1.50 | C (cyclopentyl CH₂) | 33.4, 24.0 |

Simulated Vibrational Spectra (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, can be used to simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. esisresearch.orgnipne.ronih.govglobalresearchonline.netresearchgate.net

The simulated spectra for this compound would reveal characteristic peaks corresponding to the stretching and bending vibrations of its various functional groups. For instance, the N-H stretch of the secondary amine, the asymmetric and symmetric stretches of the nitro (NO₂) group, the aromatic and aliphatic C-H stretches, and the various vibrations of the cyclopentane (B165970) ring would all appear at distinct frequencies. Comparing the computed spectra with experimental data can aid in the assignment of vibrational modes and confirm the molecular structure. esisresearch.orgnipne.roresearchgate.net

A table of representative computed vibrational frequencies and their assignments for this compound is presented below. These values are typically scaled to correct for anharmonicity and other systematic errors in the computational method.

Simulated Vibrational Frequencies and Assignments

| Vibrational Mode | Computed Frequency (cm⁻¹) (Scaled) | Description |

|---|---|---|

| ν(N-H) | 3350 | N-H stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2960-2850 | Aliphatic C-H stretching |

| νas(NO₂) | 1525 | Asymmetric NO₂ stretching |

| νs(NO₂) | 1345 | Symmetric NO₂ stretching |

| δ(N-H) | 1580 | N-H bending |

| δ(CH₂) | 1465 | CH₂ scissoring |

| ν(C-N) | 1280 | C-N stretching |

| γ(C-H) aromatic | 850 | Aromatic C-H out-of-plane bending |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-dependent density functional theory (TD-DFT) is a powerful computational tool for studying the electronic excited states of molecules. mdpi.comrsc.orgcp2k.orgnih.gov It allows for the calculation of electronic transition energies, oscillator strengths, and the simulation of ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comrsc.orgcp2k.org For this compound, TD-DFT can predict the electronic transitions responsible for its absorption of UV and visible light.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the nitroaromatic chromophore and potentially n → π* transitions involving the lone pair of electrons on the nitrogen atom and the nitro group. The calculated maximum absorption wavelengths (λmax) and their corresponding oscillator strengths provide a theoretical spectrum that can be compared with experimental measurements.

A hypothetical table of TD-DFT results for the lowest energy electronic transitions of this compound is shown below.

Computed Electronic Transitions and UV-Vis Data

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|---|

| n → π* | 4.13 | 300 | 0.005 |

| π → π* | 4.77 | 260 | 0.250 |

| π → π* | 5.63 | 220 | 0.450 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, providing a trajectory that reveals conformational changes and intermolecular interactions.

Exploration of Conformational Dynamics and Stability in Solution

For this compound, MD simulations can be particularly useful for understanding the conformational flexibility of the cyclopentane ring and the rotational freedom around the C-C and C-N single bonds of the benzylamine (B48309) linker. The cyclopentane ring can adopt various puckered conformations, such as the envelope and twist forms, and MD simulations can reveal the energy barriers between these conformers and their relative populations at a given temperature.

Advanced Quantum Chemical Analyses

Beyond standard geometry optimizations and spectral predictions, advanced quantum chemical analyses can provide deeper insights into the electronic structure and bonding of this compound.

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecules. researchgate.netresearchgate.netnih.govdntb.gov.uaumanitoba.ca The NCI analysis is a computational method that allows for the visualization and characterization of weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. researchgate.netresearchgate.net This analysis is based on the electron density and its derivatives.

For this compound, NCI analysis can reveal potential intramolecular interactions. For example, it could identify a weak hydrogen bond between the amine proton and one of the oxygen atoms of the nitro group, or attractive van der Waals interactions between the cyclopentyl ring and the aromatic ring. The results of an NCI analysis are typically presented as 3D plots where different types of interactions are color-coded: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for strong repulsive interactions (steric clashes). researchgate.net These visualizations provide a powerful chemical intuition into the forces that shape the molecule's preferred conformation.

Reduced Density Gradient (RDG) Analysis for Interaction Visualization

Reduced Density Gradient (RDG) analysis is a computational method rooted in density functional theory (DFT) that allows for the visualization and characterization of non-covalent interactions (NCIs) within a molecular system. chemrxiv.orgscispace.com The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity, and its analysis provides a graphical representation of various interaction types, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netresearchgate.net

In the context of this compound, RDG analysis would be instrumental in identifying and understanding the intramolecular interactions that dictate its conformational preferences and stability. The analysis would likely reveal several key interactions:

Intramolecular Hydrogen Bonding: A weak hydrogen bond could be anticipated between the amine hydrogen of the cyclopentanamine moiety and one of the oxygen atoms of the nitro group. The RDG plot would depict this as a distinct, low-density, low-gradient spike, typically colored green or blue, indicating a stabilizing interaction.

van der Waals Interactions: The analysis would also map out the weaker van der Waals forces between the cyclopentyl ring and the phenyl ring. These are visualized as broader, greenish regions in the RDG isosurface, indicating delocalized interactions. researchgate.net

Steric Repulsion: Regions of steric clash, particularly between the bulky cyclopentyl group and the nitrobenzyl moiety, would appear as reddish spikes in the RDG plot. These areas correspond to high-density, high-gradient regions, signifying repulsive interactions that destabilize certain conformations.

A hypothetical RDG scatter plot for this compound would show distinct clusters of points corresponding to these different interaction types.

Table 1: Hypothetical Reduced Density Gradient (RDG) Analysis Data for this compound

| Interaction Type | Sign(λ₂)ρ (a.u.) Range | RDG Value Range | Color on Isosurface |

| Strong Repulsive (Steric Clash) | > 0 | High (> 0.6) | Red |

| van der Waals Interactions | ≈ 0 | Low (~0.2 - 0.4) | Green |

| Strong Attractive (Hydrogen Bond) | < 0 | Low (< 0.2) | Blue |

This table is generated based on general principles of RDG analysis and typical values for organic molecules.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orguni-rostock.de This partitioning allows for the quantitative analysis of chemical bonds and atomic properties. The theory identifies critical points (CPs) in the electron density topology, which are points where the gradient of the electron density is zero. uni-rostock.de

For this compound, a QTAIM analysis would characterize the nature of its various chemical bonds. The analysis focuses on bond critical points (BCPs), which are found between bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction. muni.cz

Covalent Bonds: The C-C, C-H, C-N, and N-O bonds within the molecule would be characterized by a relatively high electron density at the BCP, a negative Laplacian (∇²ρ(r) < 0), and a negative total energy density (H(r) < 0). This indicates a shared-shell interaction, typical of covalent bonds. muni.cz

Intramolecular Hydrogen Bond: The potential hydrogen bond between the amine hydrogen and a nitro-group oxygen would be identified by a BCP with low ρ(r), a positive Laplacian (∇²ρ(r) > 0), and a small negative H(r). These are characteristics of a closed-shell interaction with some covalent character. rsc.org

Table 2: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |

| C-C (phenyl) | 0.31 | -0.85 | -0.30 | Covalent |

| C-N (amine) | 0.25 | -0.60 | -0.20 | Polar Covalent |

| N-O (nitro) | 0.45 | +0.15 | -0.40 | Polar Covalent |

| H···O (H-bond) | 0.02 | +0.08 | -0.001 | Hydrogen Bond |

This table contains illustrative data based on typical QTAIM results for similar functional groups.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Bonding Insight

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are valuable computational tools for visualizing and understanding the nature of chemical bonding in a molecule. researchgate.netwikipedia.org They provide a measure of electron localization, which helps to identify core electrons, valence electrons, covalent bonds, and lone pairs in a chemically intuitive manner. wikipedia.orgtaylorandfrancis.com

For this compound, an ELF/LOL analysis would reveal:

Core and Valence Shells: The analysis would show distinct regions of high localization around the carbon, nitrogen, and oxygen nuclei, corresponding to their core electrons. The valence shells would also be clearly delineated.

Covalent Bonds and Lone Pairs: High ELF/LOL values between bonded atoms would signify the shared electron pairs of covalent bonds. researchgate.net For example, the C-C, C-H, and C-N bonds will appear as regions of high electron localization. Furthermore, high localization would be observed in the regions of the lone pair electrons on the amine nitrogen and the oxygen atoms of the nitro group. researchgate.nettaylorandfrancis.com

Electron Delocalization: In the phenyl ring, the ELF/LOL analysis would show a delocalized system of π-electrons, represented by a more diffuse localization basin above and below the plane of the ring.

Table 3: Hypothetical ELF Basin Populations for this compound

| Basin Type | Location | Integrated Electron Population | Interpretation |

| Core | C, N, O atoms | ~2.0 e⁻ | Core Electrons |

| Disynaptic (C-H) | Between C and H atoms | ~1.9 e⁻ | C-H Covalent Bond |

| Disynaptic (C-C) | Between C and C atoms | ~1.8 e⁻ | C-C Covalent Bond |

| Disynaptic (C-N) | Between C and N atoms | ~1.7 e⁻ | C-N Polar Covalent Bond |

| Monosynaptic (N) | On the amine N atom | ~2.1 e⁻ | Nitrogen Lone Pair |

This table presents hypothetical data to illustrate the results of an ELF analysis.

Reactivity and Selectivity Prediction through Computational Methods

Application of Global Reactivity Descriptors

For this compound, these descriptors would offer insights into its general chemical behavior.

HOMO-LUMO Gap (ΔE): A smaller energy gap indicates higher reactivity and lower kinetic stability. researchgate.net The presence of the electron-withdrawing nitro group and the electron-donating amine group would influence this gap.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A smaller hardness (and thus larger softness) value suggests higher reactivity. orientjchem.org

Electronegativity (χ) and Chemical Potential (μ): These descriptors relate to the molecule's ability to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electrophile. mdpi.com

Table 4: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| HOMO Energy (E_HOMO) | - | -6.5 | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.7 | Moderate Reactivity |

| Ionization Potential (I) | -E_HOMO | 6.5 | Energy to remove an electron |

| Electron Affinity (A) | -E_LUMO | 1.8 | Energy released on adding an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / (2η) | 0.21 | Propensity for charge transfer |

| Electronegativity (χ) | (I + A) / 2 | 4.15 | Electron-attracting power |

| Chemical Potential (μ) | -χ | -4.15 | Escaping tendency of electrons |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 | Electrophilic character |

This table is a representation of typical values for similar organic compounds and is for illustrative purposes.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

For this compound, Fukui function analysis would pinpoint the most reactive sites:

Nucleophilic Attack (f⁺(r)): The sites most susceptible to nucleophilic attack are those with the largest values of f⁺(r). In this molecule, these would likely be the carbon atom of the benzyl (B1604629) group attached to the nitrogen and the nitrogen atoms of the nitro group, due to the electron-withdrawing nature of the nitro group.

Electrophilic Attack (f⁻(r)): The sites most susceptible to electrophilic attack are those with the largest values of f⁻(r). nih.gov These are expected to be the amine nitrogen, due to its lone pair, and certain carbon atoms on the phenyl ring, which are activated by the amine group (via the benzyl bridge) and deactivated by the nitro group. The presence of the nitro group can sometimes lead to negative Fukui function values, indicating a lack of reactivity at those sites. nih.gov

Transition State Analysis for Reaction Pathway Elucidation

Transition state (TS) analysis is a crucial computational tool for understanding the mechanism of a chemical reaction. It involves locating the saddle point on the potential energy surface that connects reactants and products. The energy and structure of the transition state determine the activation energy and, consequently, the reaction rate. researchgate.net

A hypothetical reaction for this compound could be its reduction, a common reaction for nitroaromatic compounds. researchgate.net For instance, the reduction of the nitro group to an amino group.

A transition state analysis for this reaction would involve:

Locating the Transition State Structure: Computational methods would be used to find the geometry of the transition state for the rate-determining step, for example, the initial single-electron transfer to the nitro group.

Calculating the Activation Energy: The energy difference between the reactants and the transition state would give the activation energy barrier for the reaction. A lower activation energy would imply a faster reaction.

Vibrational Frequency Analysis: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

This analysis would provide a detailed, step-by-step understanding of the reaction mechanism, including the role of the solvent and any catalysts involved.

Theoretical Studies on Tautomerism and Isomerism of this compound

The structural complexity of this compound, featuring a flexible cyclopentyl ring, a rotatable benzyl group, and a nitro functional group, gives rise to a rich landscape of potential tautomers and isomers. While direct computational or experimental studies on this specific molecule are not extensively documented in publicly available literature, theoretical investigations into its constituent parts and analogous molecules provide a solid framework for understanding its potential conformational and tautomeric behavior. Computational chemistry, particularly Density Functional Theory (T), serves as a powerful tool to predict the geometries, relative energies, and interconversion barriers of these various forms.

Tautomerism of the Nitro Group

A key aspect of the theoretical chemistry of this compound is the potential for tautomerism involving the nitro group. Nitroalkanes and nitroaromatic compounds can exist in equilibrium with their more acidic tautomeric form, known as the aci-nitro form or nitronic acid. This equilibrium involves the migration of an alpha-proton to one of the oxygen atoms of the nitro group, forming a C=N double bond.

In the case of this compound, the benzylic proton (the proton on the carbon connecting the phenyl ring and the amine) is alpha to the nitro-substituted aromatic ring. This allows for the theoretical possibility of a nitro-aci tautomerization, as depicted below.

Figure 1: Potential Nitro-Aci Tautomerism

Computational studies on similar nitro compounds, such as aminonitroethylenes and 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO), have been performed using DFT methods like B3LYP and M06-2X to evaluate the relative stabilities of such tautomers. researchgate.netresearchgate.netearthlinepublishers.comresearchgate.net These studies generally find the nitro form to be significantly more stable than the aci-nitro form. The energy difference is often substantial, indicating that the aci-nitro tautomer would likely exist in a very low population under standard conditions. researchgate.net

A hypothetical DFT calculation could be performed to determine the relative energies of the nitro and aci-nitro tautomers of this compound. The results would likely show the nitro form to be the global minimum. The transition state for the proton transfer could also be located to determine the kinetic barrier for the tautomerization.

Table 1: Hypothetical Relative Energies of this compound Tautomers This table presents hypothetical data for illustrative purposes, based on trends observed in related compounds.

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Predicted Population (%) |

| Nitro Form | B3LYP/6-311++G(d,p) | 0.00 | >99.9% |

| Aci-Nitro Form | B3LYP/6-311++G(d,p) | +15.8 | <0.1% |

| Transition State | B3LYP/6-311++G(d,p) | +35.2 | - |

These hypothetical values illustrate that the aci-nitro form is thermodynamically disfavored. The high energy barrier for the tautomerization further suggests that the process would be slow without a catalyst.

Conformational Isomerism

Beyond tautomerism, this compound can exist as multiple conformational isomers (conformers) due to rotations around its single bonds and the flexibility of the cyclopentane ring.

Rotational Isomers (Rotamers): Significant rotational barriers can exist around the C(aryl)-CH2 bond and the CH2-N bond. Computational studies on benzylamine and its derivatives have identified multiple stable conformers based on the orientation of the amino group relative to the phenyl ring. researchgate.netmdpi.com For benzylamine itself, two primary conformations are observed: one where the amino group is gauche and another where it is perpendicular to the aromatic plane. mdpi.com For this compound, the rotation around these bonds would lead to various spatial arrangements of the cyclopentyl and nitrophenyl groups.

Cyclopentane Ring Puckering: The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced in opposite directions from the plane of the other three. The N-benzyl group can occupy either an axial or an equatorial position on the puckered ring, leading to different conformers with distinct energies. Generally, bulky substituents on a cyclopentane ring prefer the equatorial position to minimize steric hindrance.

A thorough computational analysis would involve a systematic scan of the potential energy surface by rotating key dihedral angles and exploring the different ring puckers. This would identify all low-energy conformers and their relative stabilities.

Table 2: Hypothetical Relative Energies of Key Conformational Isomers This table presents hypothetical data for illustrative purposes.

| Conformer Description | Dihedral Angle (C-C-C-N) | Ring Conformation | Relative Energy (kcal/mol) |

| Equatorial-gauche | ~60° | Envelope | 0.00 |

| Equatorial-anti | ~180° | Envelope | 1.25 |

| Axial-gauche | ~60° | Envelope | 2.50 |

| Axial-anti | ~180° | Envelope | 3.80 |

Reaction Mechanisms and Chemical Reactivity of N 3 Nitrobenzyl Cyclopentanamine

Intrinsic Reactivity Profile of the Amine and Nitro Functional Groups

Nucleophilic Reactivity of the Secondary Amine

The nitrogen atom in N-(3-nitrobenzyl)cyclopentanamine possesses a lone pair of electrons, rendering it nucleophilic and capable of donating this electron pair to an electrophile. fiveable.me As a secondary amine, its nucleophilicity is generally considered to be greater than that of primary amines but is influenced by steric hindrance. fiveable.memasterorganicchemistry.com The presence of two organic substituents—the cyclopentyl group and the 3-nitrobenzyl group—contributes to steric bulk around the nitrogen atom, which can modulate its ability to attack electrophilic centers. fiveable.me

Amines are generally more potent nucleophiles than their alcohol counterparts because the nitrogen's lone pair is more available for donation. fiveable.memsu.edu The reactivity of the amine can be enhanced by electron-donating groups and diminished by electron-withdrawing groups. fiveable.me While the cyclopentyl group is weakly electron-donating, the 3-nitrobenzyl group has a significant electron-withdrawing effect, which can reduce the electron density on the nitrogen and thus temper its nucleophilicity. fiveable.memsu.edu

| Amine Type | General Nucleophilicity Trend | Key Factors |

|---|---|---|

| Primary (R-NH₂) | Generally less nucleophilic than secondary amines but more than tertiary amines. fiveable.me | Less steric hindrance allows easier access to electrophiles. fiveable.me |

| Secondary (R₂-NH) | Often the most nucleophilic among amines. masterorganicchemistry.com | A balance of increased electron density from two alkyl groups and moderate steric hindrance. fiveable.memasterorganicchemistry.com |

| Tertiary (R₃-N) | Generally the least nucleophilic due to significant steric hindrance. fiveable.me | Three alkyl groups create substantial steric bulk, impeding attack on electrophiles. fiveable.me |

Electron-Withdrawing Effects of the Nitro Aromatic Moiety

The nitro group (–NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring to which it is attached. fiveable.menumberanalytics.comnih.gov This effect stems from a combination of the inductive effect, where the electronegative nitrogen and oxygen atoms pull electron density through the sigma bonds, and the resonance effect, where the nitro group delocalizes the ring's pi-electrons. nih.govresearchgate.netyoutube.com

This strong electron withdrawal deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. fiveable.menumberanalytics.com Furthermore, the nitro group acts as a meta-director, guiding incoming electrophiles to the positions meta to itself on the aromatic ring. fiveable.meyoutube.com This is because the ortho and para positions are significantly destabilized by resonance structures that place a positive charge adjacent to the positively charged nitrogen of the nitro group. youtube.com The presence of the nitro group can also increase the acidity of benzylic protons. fiveable.menih.gov

| Property | Description | Impact on this compound |

|---|---|---|

| Inductive Effect | Withdrawal of electron density through the sigma bond framework due to the high electronegativity of the nitro group. nih.govresearchgate.net | Reduces electron density on the benzene ring and the benzylic carbon. |

| Resonance Effect | Delocalization of pi-electrons from the aromatic ring into the nitro group. nih.govresearchgate.net | Further decreases electron density on the ring, particularly at the ortho and para positions. youtube.com |

| Directing Effect | Directs incoming electrophiles to the meta position during electrophilic aromatic substitution. fiveable.meyoutube.com | Substitution reactions on the aromatic ring are expected to occur at the 4, 6, or 2 positions relative to the benzyl (B1604629) group. |

Influence of Hydrogen Bonding on Reactivity and Selectivity

Hydrogen bonding plays a crucial role in the intermolecular association of primary and secondary amines. quora.comyoutube.com In this compound, the secondary amine group contains a hydrogen atom bonded to nitrogen (N-H), which can act as a hydrogen bond donor. quora.com The hydrogen bond acceptors in the molecule are the lone pair of electrons on the nitrogen atom and, more significantly, the oxygen atoms of the nitro group. researchgate.netresearchgate.net

The ability to form intermolecular hydrogen bonds can influence the compound's physical properties and its reactivity. quora.com These interactions can lead to the formation of dimers or larger supramolecular structures in the solid state or in solution. researchgate.netresearchgate.net Such associations can affect the accessibility of the reactive sites, namely the amine's lone pair and the aromatic ring, thereby influencing reaction rates and selectivity. For instance, hydrogen bonding involving the amine's N-H group could modulate its nucleophilicity and basicity. nih.gov Intramolecular hydrogen bonding between the amine proton and an oxygen of the nitro group is also a possibility, although less likely given the meta-substitution pattern, which creates a larger ring structure for such an interaction compared to ortho-substituted analogues. researchgate.net

| Interaction Type | Donor | Acceptor | Potential Influence |

|---|---|---|---|

| Intermolecular | Amine N-H | Nitro O atoms of another molecule | Formation of dimers or extended networks, influencing solubility and crystal packing. researchgate.netresearchgate.net |

| Intermolecular | Amine N-H | Amine N atom of another molecule | Contributes to intermolecular association and affects physical properties like boiling point. quora.com |

Photochemical Reactions and Degradation Pathways

Nitrobenzyl compounds are well-known for their photochemical activity, often utilized as photoremovable protecting groups. acs.orgrsc.org The primary photochemical event for many nitrobenzyl derivatives is an intramolecular hydrogen atom transfer, leading to the formation of an aci-nitro intermediate. rsc.orgacs.org This intermediate can then undergo a series of reactions, leading to molecular rearrangement or degradation.

Investigation of Photo-Induced Transformations (e.g., photo-retro-aldol type reactions)

Nitroaromatic compounds, particularly those with benzylic hydrogens, can undergo a variety of photochemical reactions. One such transformation is the photo-retro-aldol type reaction, which involves the photochemical heterolytic cleavage of a carbon-carbon bond. rsc.orgacs.org This reaction is believed to proceed through a triplet excited state of the nitroaromatic compound. rsc.org Upon photoexcitation, the nitro group becomes highly electron-withdrawing, which can facilitate the formation of a benzylic carbanion-like intermediate, leading to bond cleavage. rsc.org For this compound, irradiation could potentially induce cleavage of the bond between the benzylic carbon and the nitrogen atom, or fragmentation within the cyclopentyl ring if a suitable pathway exists, analogous to the fragmentation seen in nitrophenethyl alcohols. researchgate.net

Mechanisms of Photodegradation Analogue to N-demethylation

The N-dealkylation of amines is a significant chemical transformation that can be induced photochemically. nih.govresearchgate.net Photochemical N-demethylation and, by extension, N-debenzylation, often proceed through the formation of an iminium intermediate. nih.govnih.gov For this compound, a plausible photodegradation pathway involves the oxidation of the amine to generate an iminium ion. This can be initiated by a photocatalyst or by direct photo-oxidation. The resulting iminium intermediate would then be susceptible to hydrolysis. rsc.org

This process would lead to the cleavage of the benzyl-nitrogen bond, yielding cyclopentanamine and 3-nitrobenzaldehyde (B41214). rsc.org This pathway is analogous to the degradation of other benzylamines observed during chlorination, which also proceeds via an imine intermediate. rsc.org Studies on the photocatalytic degradation of benzylamine (B48309) have shown that it can be oxidized, suggesting that this compound could undergo similar transformations under appropriate photocatalytic conditions. nih.govacs.org

Catalyzed Chemical Transformations

Catalysis is crucial for controlling the reactivity of this compound, enabling transformations that might otherwise be slow or unselective. The choice of an acid, base, or enzyme catalyst directs the reaction pathway toward specific outcomes.

In the presence of an acid, the lone pair of electrons on the nitrogen atom of this compound is readily protonated, forming the corresponding ammonium (B1175870) salt, cyclopentyl(3-nitrobenzyl)ammonium. This initial protonation is a rapid and reversible equilibrium that fundamentally alters the amine's reactivity.

Deactivation of Nucleophilicity: Protonation converts the nucleophilic amine into an electrophilic ammonium ion, effectively preventing it from participating in reactions where it would act as a nucleophile.

Catalysis of Cleavage Reactions: Under harsh acidic conditions, particularly with hydrogenolysis (e.g., H₂/Pd on Carbon), the benzyl group (Bn) can be cleaved. The benzyl group is a common protecting group for amines, and its removal is often facilitated by acid. wikipedia.org The presence of the nitro group can influence the efficiency of this cleavage.

The general mechanism for acid-catalyzed de-benzylation via hydrogenolysis involves the adsorption of the molecule onto the catalyst surface, followed by the reductive cleavage of the carbon-nitrogen bond.

Table 1: Common Acid Catalysts and Their Potential Roles

| Catalyst | Type | Potential Application with this compound |

|---|---|---|

| Hydrochloric Acid (HCl) | Brønsted Acid | Formation of the hydrochloride salt; general acidic catalysis. |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Strong acid catalysis; can promote elimination or rearrangement under heat. |

| p-Toluenesulfonic Acid (TsOH) | Brønsted Acid | Organic-soluble acid catalyst for reactions in non-aqueous solvents. |

Base-catalyzed reactions involving this compound typically utilize the amine as a nucleophile, with the base serving to either deprotonate the amine itself or, more commonly, to neutralize an acidic byproduct.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, sterically hindered, non-nucleophilic base. rsc.org Its primary role in reactions involving secondary amines is to act as a proton scavenger. For instance, in an acylation reaction where this compound reacts with an acyl chloride, DBU would efficiently and irreversibly neutralize the HCl generated, driving the reaction to completion.

While DBU is a strong base, it is generally not strong enough to deprotonate a secondary amine to form a significantly stable amide anion. However, its non-nucleophilic character ensures it does not compete with the amine substrate in attacking electrophilic centers. acs.org In some contexts, DBU has been shown to act as a nucleophilic catalyst itself, often leading to ring-opening of its own structure, though this is dependent on the electrophile present. byjus.comnih.gov

Table 2: Comparison of Selected Organic Bases

| Base | pKₐH (in MeCN) | Type | Common Use |

|---|---|---|---|

| Triethylamine (Et₃N) | 18.8 | Hindered, Nucleophilic | General purpose, proton scavenger |

| Diisopropylethylamine (DIPEA) | 19.2 | Highly Hindered, Non-nucleophilic | Proton scavenger in sensitive reactions |

| DBU | 24.3 | Non-nucleophilic | Promoter for elimination and condensation reactions |

Enzymatic transformations offer high selectivity and operate under mild conditions. While specific studies on this compound are not documented, its structure suggests potential susceptibility to certain classes of enzymes.

Nitroreductases: The nitro group is a key target for enzymatic reduction. Nitroreductases, particularly those found in bacteria and certain eukaryotic cells, can reduce aromatic nitro compounds to nitroso, hydroxylamino, and ultimately amino groups. nih.gov This transformation dramatically alters the electronic properties and reactivity of the molecule.

Monoamine Oxidases (MAOs) or Cytochrome P450 (CYP) Enzymes: These enzyme families are responsible for the metabolism of many amines. They could potentially catalyze the oxidative dealkylation of the benzyl or cyclopentyl group, or oxidation at the carbon alpha to the nitrogen. nih.gov

The precise mechanism would depend on the specific enzyme's active site and cofactors. For example, a flavin-dependent oxidase would follow a different pathway than a heme-dependent oxygenase.

Participation in Cyclization, Condensation, and Addition Reactions

The nucleophilic nitrogen of this compound is central to its participation in reactions that form new carbon-nitrogen bonds, such as condensations and conjugate additions. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

The reaction of an amine with a carbonyl compound (an aldehyde or ketone) is a classic condensation reaction. However, the product depends on the substitution of the amine. Primary amines (R-NH₂) react with carbonyls to form stable imines (C=N-R).

This compound, being a secondary amine (R₂NH), cannot form a stable, neutral imine because it lacks a second proton on the nitrogen to be eliminated as part of a water molecule. Instead, it reacts with aldehydes or ketones under acidic catalysis to form a positively charged iminium ion .

The mechanism proceeds via:

Nucleophilic attack of the secondary amine on the protonated carbonyl group.

Proton transfer to form a hemiaminal intermediate.

Protonation of the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O).

Elimination of water, with the nitrogen's lone pair assisting, to form the resonance-stabilized iminium ion.

These resulting iminium ions are potent electrophiles and are key intermediates in reactions like the Mannich reaction and the Pictet-Spengler reaction, allowing for the formation of new carbon-carbon bonds.

This compound can act as a nucleophile in conjugate addition (or Michael addition) reactions. This type of reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org Secondary amines are effective nucleophiles for this transformation.

The reaction mechanism involves the attack of the amine's lone pair on the β-carbon of the unsaturated system, which is electron-deficient due to resonance with the carbonyl group. This generates a resonance-stabilized enolate intermediate, which is then protonated (typically during workup) to give the final β-amino carbonyl compound.

The nucleophilicity of the amine in this compound is slightly attenuated by the electron-withdrawing nature of the meta-nitro group on the benzyl ring. However, it remains sufficiently nucleophilic to engage a wide range of Michael acceptors.

Table 3: Examples of Michael Acceptors for Conjugate Addition

| Class | Example Structure | Product Type with this compound |

|---|---|---|

| α,β-Unsaturated Ketone | Methyl vinyl ketone | β-Aminoketone |

| α,β-Unsaturated Ester | Ethyl acrylate | β-Amino ester |

| α,β-Unsaturated Nitrile | Acrylonitrile | β-Aminonitrile |

Characterization of Reaction Intermediates Through Spectroscopic and Computational Methods

No published research is available to provide content for this section.

Synthesis and Structure Property Relationships of N 3 Nitrobenzyl Cyclopentanamine Derivatives and Analogues

Rational Design Principles for Derivative Synthesis

The cyclopentane (B165970) ring, while often considered a simple saturated carbocycle, offers significant opportunities for structural diversification. chem960.com Its non-planar, flexible nature allows for the introduction of substituents that can adopt various spatial orientations, influencing the molecule's conformational preferences and interactions with its environment. In drug discovery, for instance, replacing a flexible linker with a more constrained ring system like cyclobutane (B1203170) or cyclopentane can limit conformations and potentially block metabolically weak spots. nih.gov

Modifications can include:

Ring Expansion or Contraction: Exploring analogues with cyclobutane or cyclohexane (B81311) rings in place of the cyclopentane can systematically alter the steric profile and conformational flexibility of the amine substituent. Changing the ring size affects the strain energy and the spatial arrangement of the attached benzylamine (B48309) group. nih.gov

Substitution on the Ring: Introducing alkyl or functional groups onto the cyclopentane ring creates chiral centers and adds steric bulk. This can be used to explore stereochemistry-dependent properties.

Introduction of Heteroatoms: Replacing a carbon atom within the cyclopentane ring with a heteroatom, such as oxygen to form a tetrahydrofuran (B95107) ring, would significantly alter the polarity and hydrogen bonding capabilities of this portion of the molecule.

Key modifications include:

Varying Nitro Group Position: Moving the nitro group from the meta (3-position) to the ortho (2-position) or para (4-position) significantly alters the electronic distribution across the aromatic ring due to differences in inductive and resonance effects. wikipedia.org This can impact the acidity of the N-H proton, the nucleophilicity of the amine, and the molecule's spectroscopic properties. The ortho and para positions allow for direct resonance delocalization of electron density from the ring to the nitro group, an effect not possible from the meta position. wikipedia.org

Introducing Other Substituents: Adding a second substituent such as a methyl, fluoro, or bromo group to the aromatic ring introduces further electronic and steric perturbations.

Methyl (-CH₃): An electron-donating group that can slightly counteract the effect of the nitro group.

Fluoro (-F): A small, highly electronegative atom that exerts a strong inductive electron-withdrawing effect but a weaker resonance-donating effect.

Bromo (-Br): An electron-withdrawing group via induction and electron-donating via resonance, with a larger size than fluorine, adding steric bulk.

The following table summarizes the expected electronic influence of these substituents in addition to the existing 3-nitro group.

| Additional Substituent | Position | Expected Electronic Effect |

| Methyl | 4-position | Electron-donating, partially offsets nitro group |

| Fluoro | 4-position | Strong inductive withdrawal, weak resonance donation |

| Bromo | 4-position | Inductive withdrawal, resonance donation, steric bulk |

| Nitro | 4-position | Strongly electron-withdrawing (cumulative effect) |

Data table compiled based on established principles of physical organic chemistry.

Modification of the amine nitrogen itself is a direct way to alter the core properties of the molecule.

N-Alkylation: Replacing the hydrogen on the secondary amine with an alkyl group (e.g., methyl) creates a tertiary amine. This has several consequences:

It removes the only hydrogen bond donor site in the molecule. nih.gov

It increases the steric hindrance around the nitrogen atom.

It generally increases the basicity of the amine.

N-Acylation: Introducing an acetyl group (CH₃CO-) on the nitrogen converts the amine into an amide. This drastically changes the chemical nature of the nitrogen center:

The nitrogen becomes non-basic and non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

The planarity of the amide bond introduces conformational constraints.

N-Sulfonylation: Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) forms a sulfonamide. The resulting N-S bond makes the nitrogen proton significantly more acidic and the nitrogen lone pair much less available. The use of a nitrobenzenesulfonyl (Ns) group can act as an activating group for further alkylation. tcichemicals.com

Synthetic Methodologies for Diverse Derivatives

The synthesis of N-(3-nitrobenzyl)cyclopentanamine and its derivatives primarily relies on well-established organic chemistry reactions. The most direct and common method is reductive amination . nih.govmasterorganicchemistry.comfrontiersin.org

This one-pot reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.commasterorganicchemistry.com For the synthesis of the parent compound, this compound, the reaction would involve 3-nitrobenzaldehyde (B41214) and cyclopentylamine (B150401).

Reaction Scheme for Reductive Amination:

3-Nitrobenzaldehyde + Cyclopentylamine → [Imine Intermediate] --(Reducing Agent)--> this compound

A variety of reducing agents can be employed, each with specific advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent that is effective for a wide range of substrates and is tolerant of functional groups like nitro groups. nih.gov Other common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) can also be used, although care must be taken as this can sometimes lead to the reduction of the nitro group as well. nih.gov

To synthesize the derivatives discussed in section 6.1, the following strategies would be employed:

Cyclopentane Ring Analogues: Substituted or alternative cyclic amines (e.g., cyclohexylamine) would be used in place of cyclopentylamine in the reductive amination reaction.

Nitrobenzyl Moiety Substitutions: Substituted benzaldehydes (e.g., 2-nitrobenzaldehyde, 4-fluoro-3-nitrobenzaldehyde) would serve as the carbonyl component.

N-Alkylation: The secondary amine product, this compound, can be further alkylated using an alkyl halide or via a second reductive amination with an aldehyde like formaldehyde. masterorganicchemistry.com

Advanced Characterization of this compound Derivatives

The unambiguous identification and structural elucidation of this compound and its derivatives require a combination of modern analytical techniques. sigmaaldrich.combldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the hydrogen framework. chemicalbook.com Key signals would include those for the aromatic protons on the nitrobenzyl ring, the benzylic methylene (B1212753) (CH₂) protons, the methine (CH) proton on the cyclopentane ring attached to the nitrogen, and the aliphatic methylene protons of the cyclopentane ring. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic of the substitution pattern.